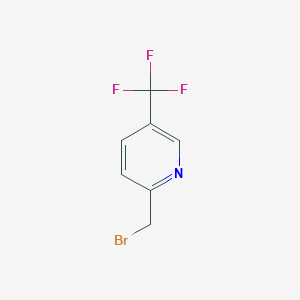

2-(Bromomethyl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(bromomethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-3-6-2-1-5(4-12-6)7(9,10)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXIAVUQROUXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613944 | |

| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000773-62-5 | |

| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Using N-Bromosuccinimide

One of the most common methods for synthesizing this compound is through the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

-

- Reagents : N-bromosuccinimide, azobisisobutyronitrile

- Solvent : Typically an organic solvent such as dichloromethane or acetonitrile

- Temperature : Reflux conditions

- Time : Several hours, depending on the scale

Mechanism :

The reaction proceeds via a radical mechanism where the bromine radical generated from NBS reacts with the methyl group on the pyridine ring. This leads to the formation of the bromomethyl derivative.Yield : Yields can vary but are often reported between 70% to 90% under optimized conditions.

Alternative Bromination Methods

Another method involves direct bromination using molecular bromine or other brominating agents under controlled conditions.

-

- Reagents : Bromine or bromine in acetic acid

- Temperature : Room temperature or slightly elevated

- Time : Typically short, often less than an hour

Mechanism :

This method may involve electrophilic aromatic substitution, where bromine adds to the aromatic ring, followed by deprotonation to yield the bromomethyl derivative.Yield : This method can also provide good yields, often above 80%, but may require careful control to avoid overbromination.

Industrial Production Methods

For large-scale production, continuous flow reactors are often employed to optimize reaction conditions and improve yield and purity. These systems allow for precise control over temperature and reactant flow rates, enhancing efficiency.

- Process Optimization :

- Use of catalysts to accelerate reactions

- Continuous monitoring of reaction parameters

- Implementation of purification steps integrated into the reaction flow

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination with NBS | N-bromosuccinimide, AIBN | Reflux in organic solvent | 70-90 |

| Direct Bromination | Bromine or bromine in acetic acid | Room temperature | >80 |

| Continuous Flow Production | Various brominating agents | Optimized flow reactor conditions | Varies |

Scientific Research Applications

2-(Bromomethyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with pharmaceutical relevance.

Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions, enabling the study of biological processes and the development of bioconjugates.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting central nervous system disorders and infectious diseases.

Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-(Bromomethyl)-2-(trifluoromethyl)pyridine vs. 2-(Bromomethyl)-5-(trifluoromethyl)pyridine

While 5-(bromomethyl)-2-(trifluoromethyl)pyridine (CAS: 108274-33-5) has the bromomethyl group at position 5 and trifluoromethyl at position 2, its isomer This compound (CAS: 1000773-62-5) reverses these positions. This positional difference affects reactivity and applications :

Halogen-Substituted Derivatives

a) 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine

- Molecular formula : C₆H₂BrClF₃N

- Molecular weight : 260.44 g/mol

- Key features : Contains both bromo and chloro substituents, enabling selective functionalization . The bromine can participate in Suzuki-Miyaura couplings, while the chlorine remains inert under mild conditions, allowing sequential modifications .

b) 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3)

- Molecular formula : C₆H₃ClF₃N

- Molecular weight : 181.55 g/mol

- Boiling point : 152°C

- Applications : A common building block for pharmaceuticals and agrochemicals. The chlorine substituent is less reactive than bromine, limiting its use in coupling reactions but favoring direct nucleophilic substitutions .

Fluorinated Analogues

a) 5-(Bromomethyl)-2-(difluoromethyl)pyridine (CAS: 1305323-52-7)

- Molecular formula : C₇H₆BrF₂N

- Molecular weight : 222.03 g/mol

- Boiling point : 246.0°C (predicted)

- pKa : 0.62 (predicted)

- Comparison : The difluoromethyl group reduces electron-withdrawing effects compared to trifluoromethyl, increasing the compound’s basicity (higher pKa). This alters its reactivity in acid-catalyzed reactions .

b) 2,3-Difluoro-5-(chloromethyl)pyridine

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Reactivity in Cross-Coupling : The bromomethyl group in 5-(bromomethyl)-2-(trifluoromethyl)pyridine exhibits superior reactivity in Pd-catalyzed Negishi coupling compared to chloromethyl analogues, enabling efficient synthesis of C(sp³)-hybridized molecules .

Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature enhances the stability of intermediates in aromatic substitution reactions but may reduce nucleophilic attack rates at adjacent positions .

Selective Functionalization : Compounds like 2-bromo-3-chloro-5-(trifluoromethyl)pyridine allow stepwise modifications , leveraging bromine’s higher reactivity for initial cross-coupling, followed by chlorine substitution under harsher conditions .

Biological Activity

2-(Bromomethyl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromomethyl group at the 2-position and a trifluoromethyl group at the 5-position. This compound has garnered interest due to its unique electronic properties and potential applications in medicinal chemistry, organic synthesis, and materials science. While specific biological activities of this compound are not extensively documented, insights can be drawn from related compounds with similar structures.

- Molecular Formula : C7H5BrF3N

- Molecular Weight : 225.99 g/mol

- Structure : The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of derivatives synthesized from this compound, making it a valuable building block in organic synthesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship of halogenated pyridines indicates that the positioning of substituents significantly influences their reactivity and biological activity. For instance:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)pyridine | 175205-81-9 | Similar bromination pattern but different substitution position |

| 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | 1384972-85-3 | Different position for bromine substitution |

| 2-Bromo-5-(difluoromethyl)-4-methylpyridine | 1805019-61-7 | Contains difluoromethyl group instead of trifluoromethyl |

| 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine | 1156542-30-1 | Contains a fluoro substituent alongside trifluoromethyl |

| 2-Bromo-5-(trifluoromethyl)pyridin-3-amine | 1211515-87-5 | Amino group substitution provides different reactivity |

These compounds illustrate how variations in substitution patterns can lead to diverse biological activities and applications in synthetic chemistry .

Case Studies

- Amination Reactions : Research has demonstrated that this compound can undergo Pd-catalyzed amination reactions, yielding various derivatives that may exhibit enhanced biological activities. For example, one study reported successful synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine derivatives with good yields, suggesting potential applications in drug development .

- Inhibitory Studies : Although not directly related to the compound , studies on similar pyridine derivatives have shown promising results as inhibitors for various enzymes. For instance, compounds derived from pyridines have been evaluated for their inhibitory effects on human PHGDH (phosphoglycerate dehydrogenase), demonstrating significant selectivity and potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(bromomethyl)-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via bromination of a methyl precursor (e.g., 5-(trifluoromethyl)picolyl alcohol) using reagents like PBr₃ or HBr/AcOH. Optimization involves controlling stoichiometry (1.2–1.5 equiv Br source), temperature (0–25°C), and inert atmosphere to minimize side reactions (e.g., oxidation). Post-synthesis purification via silica gel chromatography (eluent: hexane/ethyl acetate) improves yield .

Q. How can the purity and structural integrity of this compound be verified analytically?

- Answer : Use a combination of techniques:

- 1H/13C/19F NMR : Confirm substitution patterns (e.g., δ ~4.5 ppm for CH₂Br in 1H NMR) .

- HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 254).

- Elemental Analysis : Validate C, H, N, Br, and F percentages .

Q. What safety precautions are critical when handling this compound?

- Answer : The compound is combustible (flash point 113°C) and toxic. Use PPE (N95 mask, gloves, eyeshields), work in a fume hood, and store under nitrogen at –20°C to prevent degradation. WGK 3 classification mandates stringent waste disposal protocols .

Advanced Research Questions

Q. How does the bromomethyl group influence regioselectivity in Pd-catalyzed C–H bond functionalization?

- Answer : The bromomethyl group acts as a directing group, favoring ortho C–H activation. For example, Pd(OAc)₂ with ligands like XPhos enables arylation at the 4-position of the pyridine ring. Steric effects from the trifluoromethyl group further modulate selectivity (e.g., 85% yield for 4-aryl derivatives) .

Q. What competing pathways occur during nucleophilic substitution reactions, and how can selectivity be controlled?

- Answer : Competing elimination (via E2) and substitution (SN2) are common. To favor SN2:

- Use polar aprotic solvents (DMF, DMSO).

- Employ bulky bases (e.g., KOtBu) to reduce β-hydrogen abstraction.

- Maintain low temperatures (0–10°C) to suppress elimination .

Q. How can computational chemistry predict the stability of derivatives under catalytic conditions?

- Answer : DFT calculations (B3LYP/6-31G*) assess bond dissociation energies (BDEs) for C–Br (~65 kcal/mol) and C–CF₃ (~110 kcal/mol), identifying degradation-prone intermediates. Molecular dynamics simulations model solvent effects on stability .

Q. What strategies mitigate instability during multi-step syntheses of pharmaceutical intermediates?

- Answer :

- Protection-Deprotection : Temporarily mask the bromomethyl group with tert-butyldimethylsilyl (TBS) ethers.

- Additives : Use radical inhibitors (BHT) or moisture scavengers (molecular sieves).

- Low-Temperature Quenching : Halt reactions at –78°C to prevent thermal decomposition .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura couplings vary across studies?

- Answer : Discrepancies arise from:

- Catalyst Systems : Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ (10–20% yield differences).

- Base Sensitivity : K₂CO₃ may hydrolyze the bromomethyl group, whereas Cs₂CO₃ improves compatibility.

- Aryl Boronic Acid Electronics : Electron-deficient boronic acids reduce β-hydride elimination .

Methodological Tables

Key Takeaways

- Synthesis : Prioritize bromination protocols with rigorous temperature control.

- Characterization : Combine NMR and MS for unambiguous structural confirmation.

- Reactivity : Leverage the bromomethyl group’s dual role (directing group and leaving group) in catalysis.

- Safety : Adhere to WGK 3 guidelines to prevent hazardous exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.